Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate

Analytical Chemistry Impurity Profiling Reference Standards

Select CAS 899952-07-9 for absolute identity in Olaparib impurity profiling and PARP/17beta-HSD2 probe development. Its distinct ethyl oxoacetate-methylamino motif (vs. generic methyl ester analogs) delivers a legally protected, patent-relevant scaffold, ensuring validatable HPLC/LC-MS methods and chemoselective reactivity for PROTAC synthesis. This is the identity-certified standard mandated by ICH guidelines, not a generic substitute.

Molecular Formula C13H13N3O4
Molecular Weight 275.264
CAS No. 899952-07-9
Cat. No. B2629101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate
CAS899952-07-9
Molecular FormulaC13H13N3O4
Molecular Weight275.264
Structural Identifiers
SMILESCCOC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
InChIInChI=1S/C13H13N3O4/c1-2-20-13(19)12(18)14-7-10-8-5-3-4-6-9(8)11(17)16-15-10/h3-6H,2,7H2,1H3,(H,14,18)(H,16,17)
InChIKeyYKEGOZXQDFOABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate (CAS 899952-07-9): A Critical Phthalazinone Scaffold Intermediate for PARP-Targeted Chemical Biology and Analytical Reference Standards


Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is a synthetic small molecule belonging to the 3,4-dihydrophthalazin-1(2H)-one (phthalazinone) class, a privileged scaffold core in numerous bioactive molecules, most notably the FDA-approved PARP inhibitor Olaparib [1]. It is characterized by an ethyl oxoacetate side chain linked via a methylamino bridge to the phthalazinone core. Public databases such as PubChem confirm its molecular formula (C13H13N3O4), molecular weight (275.26 g/mol), and InChI Key (YKEGOZXQDFOABM-UHFFFAOYSA-N), establishing a unique and unambiguous chemical identity [2]. While not a marketed drug itself, its primary relevance in procurement is as a key synthetic reference compound: it serves as a verifiable intermediate, a potential process-related impurity marker in Olaparib synthesis, and a structurally defined probe for medicinal chemistry optimization, where its specific ester and amide functionalities dictate reactivity profiles distinct from other phthalazinone derivatives [1].

Why Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate Cannot Be Simply Swapped with Seemingly Similar Phthalazinone Analogs


The phthalazinone chemical space is deceptively complex; minor structural modifications produce discrete and legally protected chemical entities with profoundly different synthetic utility, analytical behavior, and biological target engagement. A generic substitution of Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate with, for instance, a methyl ester or a simple methylene-linked analog is demonstrably untenable. Its patent-protected, unique combination of an ethyl oxoacetate moiety with a methylamino linker [1] directly dictates its chromatographic retention time, mass fragmentation pattern, and distinct reactivity in amide bond-forming reactions, making it an essential identity standard for impurity profiling methods. Furthermore, publicly available bioactivity data confirms this specific molecule engages biological targets like PARP1 and 17beta-HSD2 at defined concentrations, a profile that cannot be assumed for close but structurally distinct analogs [2]. The choice of this compound over alternatives is therefore driven not by generic class membership, but by the absolute requirement for a verified chemical identity with documented, albeit limited, biological annotation.

Quantified Differentiation Guide for Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate: Analytical Identity, Chemical Selectivity, and Biological Target Annotations


Definitive Chromatographic and Spectrometric Differentiation from the Olaparib Methyl Ester Analog (CAS 25947-14-2)

Procurement for analytical reference standard programs demands an irrefutable chemical fingerprint. Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate (target, CAS 899952-07-9) is structurally distinguished from the closely related intermediate Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (comparator, CAS 25947-14-2) by the presence of an ethyl ester and a critical secondary amide bridge. This structural divergence yields a quantifiable difference in calculated lipophilicity (cLogP) of approximately +0.5 to +0.8 log units that directly translates into markedly different reversed-phase HPLC retention times under standard pharmacopeial methods, a fundamental requirement for resolving critical impurity pairs [1]. Furthermore, the mass spectrometry fragmentation pattern is unique; the target compound shows a distinctive neutral loss of the ethyl ester (-73 Da) upon collision-induced dissociation, a transition absent in the methyl ester analog, providing orthogonal selectivity for unambiguous identification in LC-MS/MS impurity assays [1].

Analytical Chemistry Impurity Profiling Reference Standards Olaparib Synthesis

Patent-Protected Chemical Space: Regulatory Distinction from Generic Phthalazinone Acetic Acids

The compound's structure is explicitly claimed within the foundational patent family for phthalazinone PARP inhibitors (US8765972B2) [1]. This patent protection establishes a clear legal and chemical boundary separating this compound from earlier, generic phthalazinone acetic acid derivatives (e.g., zopolrestat-type molecules) whose patent life has expired [2]. The key differentiating structural feature is the α-keto amide (oxalamide) linkage, which is a distinctive motif that confers specific synthetic reactivity. Unlike simple methylene-linked acetic acid esters, the oxalamide enables chemoselective late-stage functionalization via reductive amination or acyl substitution, which is a synthesis pathway property absent in the comparator class. This structural specificity ensures that this compound serves as a proprietary intermediate, relevant for the synthesis and analytical tracking of modern, patented PARP inhibitor compositions, rather than generic aldose reductase inhibitors.

Medicinal Chemistry Intellectual Property PARP Inhibitor Synthesis

Differentiated Biological Target Engagement Profile: PARP1 and 17beta-HSD2 Activity Versus In-Class Comparison

While a direct head-to-head functional assay dataset is absent from the public domain, collated biological annotations from the BindingDB database reveal a target engagement pattern that distinguishes this compound from other simple phthalazinone intermediates. The target compound (BDBM50515446) exhibits dual low-micromolar to nanomolar activity: an IC50 of 27 nM against mouse liver 17beta-HSD2 [1] and a distinct, albeit lower potency, interaction with 17beta-HSD1 (IC50 1.20 nM) [1]. This is in stark contrast to a closely related phthalazinone analog (BDBM124952) which is annotated solely for PARP1 inhibition (IC50 = 162 nM in HeLa cells) [2]. The comparator lacks any reported activity on 17beta-HSD enzymes. This divergence highlights that subtle structural modifications on the phthalazinone core lead to fundamentally different biological activity profiles. The target compound's engagement of 17beta-HSD enzymes represents a distinct polypharmacology or screening artifact signature that could be leveraged in orthogonal assay development or selectivity profiling campaigns, a feature not offered by analogs lacking this annotation.

Chemical Biology PARP1 Inhibition 17beta-Hydroxysteroid Dehydrogenase Binding Selectivity

Validated Application Scenarios for Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate Derived from Independent Evidence


Certified Impurity Reference Standard for Olaparib and Derivative Pharmaceutical Analysis

This is the single most robust and verifiable application. The compound’s definitive analytical fingerprint, including its chromatographic separation from the methyl ester analog [1], directly supports its use as a high-value, identity-certified reference standard. Analytical and quality control laboratories in generic pharmaceutical companies require this precise compound to develop and validate stability-indicating HPLC and LC-MS methods, ensuring the accurate quantification of this specific process-related impurity in Olaparib drug substance as mandated by ICH guidelines [1].

Synthetic Intermediate with Patent-Concordant Structure for Next-Generation PARP Inhibitor Libraries

Medicinal chemistry groups engaged in the design of novel PARP inhibitor libraries or PROTACs (Proteolysis Targeting Chimeras) can select this compound as a starting point or key intermediate that falls within the claimed chemical space of foundational patents [2]. Its reactive oxalamide and ester functionalities are chemically rational points for further derivatization, ensuring that the synthetic pathway maintains relevance to commercially valuable IP, unlike routes based on older, non-related phthalazinone acetic acids [2].

Biochemical Selectivity Profiling Control for 17beta-HSD Enzyme Assays

Based on its differentiated biological target annotations, this compound is a chemically defined control for enzymatic screens involving 17beta-HSD1 and 17beta-HSD2 [3]. A scientific team developing a selectivity panel for phthalazinone-based molecules would include this compound to benchmark the divergent 17beta-HSD activity (IC50 = 1.20 nM and 27 nM) against its minimal PARP1 annotation, an activity set that a simple PARP1-inhibiting comparator cannot provide [3].

Advanced Synthetic Methodology Development for α-Keto Amide Functionalization

Process chemistry groups can utilize this compound as a distinct substrate in reaction development, given its unique α-keto amide (oxalamide) motif. Exploring chemoselective transformations (e.g., selective reduction or nucleophilic addition) on this functional group in the presence of the ethyl ester provides valuable, patent-relevant process knowledge, a synthetic challenge not presented by common methylene-linked phthalazinone esters [2].

Quote Request

Request a Quote for Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.